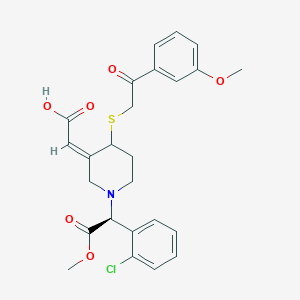

cis-Clopidogrel-MP Derivative

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H26ClNO6S |

|---|---|

Molecular Weight |

504.0 g/mol |

IUPAC Name |

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1 |

InChI Key |

FNCOEMFSIDGTAR-NDGGNATBSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-Clopidogrel-MP Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-Clopidogrel-MP derivative, also known as Clopidogrel-MP-AM, is a pivotal molecule in the study of antiplatelet therapeutics. It is a 3'-methoxyacetophenone (B145981) derivative of the active thiol metabolite of Clopidogrel, a widely prescribed oral antiplatelet agent.[1][2][3][4] The inherent instability of the active thiol metabolite necessitates its derivatization, and the this compound serves as a stable analog for analytical and research purposes. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological interactions, with a focus on its role as a P2Y12 receptor antagonist.

Core Chemical Properties

The fundamental chemical and physical properties of the this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Chemical Name | (Z)-2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid | N/A |

| Synonyms | Clopidogrel-MP-AM | [1][2][3][4] |

| Molecular Formula | C25H26ClNO6S | N/A |

| Molecular Weight | 504.00 g/mol | N/A |

| Appearance | Pale Yellow to Pale Beige Solid | N/A |

| Melting Point | 42 – 55°C | N/A |

| Solubility | DMSO: 2.5 mg/mL (4.96 mM) (Requires sonication and warming); Slightly soluble in Chloroform and Dichloromethane | [3][4] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light, stored under nitrogen). | [3] |

Mechanism of Action and Biological Activity

The this compound is a potent and specific antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. The active metabolite of Clopidogrel, for which this derivative is a stable stand-in, acts by forming an irreversible disulfide bond with cysteine residues on the P2Y12 receptor. This covalent modification leads to a conformational change in the receptor, causing the disruption of P2Y12 receptor homooligomers and their subsequent partitioning out of lipid rafts on the platelet membrane.

The functional consequence of this interaction is the inhibition of the downstream signaling cascade initiated by ADP binding. Specifically, the antagonism of the P2Y12 receptor prevents the inhibition of adenylyl cyclase, leading to sustained high levels of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP (VASP-P) plays a crucial role in inhibiting platelet activation and aggregation.

Experimental Protocols

Synthesis of this compound for Analytical Standards

Analytical Method: HPLC-MS/MS for Quantification in Plasma

A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of Clopidogrel and its metabolites, including the this compound, in biological matrices.

1. Sample Preparation:

-

The active thiol metabolite in blood or plasma is stabilized immediately after collection by derivatization with 2-bromo-3'-methoxyacetophenone (MPB).

-

An internal standard (e.g., ticlopidine) is added.

-

Proteins are precipitated from the plasma sample using a solvent such as acetonitrile.

-

The mixture is centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC™ sub-2µm-C18) is typically used.

-

Mobile Phase: Gradient elution is employed with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A flow rate suitable for the column dimensions is used.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

3. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: A triple-quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode is employed for high selectivity and sensitivity.

-

MRM Transition: The specific precursor-to-product ion transition for the this compound is monitored, which is typically m/z 504.0 → 354.0.

In Vitro Assay: P2Y12 Receptor Radioligand Binding Assay

To characterize the binding affinity of the this compound to the P2Y12 receptor, a competitive radioligand binding assay can be employed.

1. Materials:

-

Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.

-

Radioligand: A radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) or agonist (e.g., [33P]2MeSADP).

-

Competitor: Unlabeled this compound at varying concentrations.

-

Assay Buffer: A suitable buffer such as HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations (e.g., Mg2+).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

2. Methods:

-

Incubation: The receptor source is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled this compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the this compound.

-

The IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the this compound for the P2Y12 receptor.

Conclusion

The this compound is an indispensable tool for the research and development of antiplatelet therapies targeting the P2Y12 receptor. Its stability and well-characterized properties allow for accurate quantification and in-depth investigation of the mechanism of action of Clopidogrel's active metabolite. The detailed methodologies and data presented in this guide offer a valuable resource for scientists and researchers in the field, facilitating further advancements in cardiovascular drug discovery.

References

An In-Depth Technical Guide to the Formation of the cis-Clopidogrel-MP Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and quantitative data related to the cis-clopidogrel-MP derivative. This derivative is crucial for the accurate quantification of the active metabolite of clopidogrel (B1663587), a widely prescribed antiplatelet medication.

Executive Summary

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its therapeutic effect. The resulting active metabolite is a highly unstable thiol derivative that readily forms disulfide bridges, making its direct measurement in biological matrices challenging. To overcome this, a derivatization strategy is employed, converting the unstable active metabolite into a stable entity: the this compound. This guide details the metabolic pathway leading to the active metabolite and the subsequent ex vivo chemical reaction that forms the stable derivative for analytical purposes.

The Metabolic Activation of Clopidogrel

Clopidogrel undergoes extensive metabolism upon administration, with only a fraction being converted into its active form. The metabolic journey can be broadly divided into two main pathways: an inactivation pathway and a two-step activation pathway.

-

Inactivation Pathway: Approximately 85% of an oral dose of clopidogrel is rapidly hydrolyzed by esterases, primarily carboxylesterase-1 (CES1), into an inactive carboxylic acid derivative. This pathway represents the major metabolic fate of the drug.

-

Activation Pathway: The remaining 15% of the clopidogrel dose is metabolized in the liver through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[1][2][3]

-

Step 1: Formation of 2-oxo-clopidogrel: The initial step involves the oxidation of the thiophene (B33073) ring of clopidogrel to form an intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[1][4][5]

-

Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel intermediate is then further metabolized to the active thiol metabolite. This step is also catalyzed by CYP enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2C9.[1][4][5] The active metabolite possesses a cis-configuration at the exocyclic double bond and is the pharmacologically active entity that irreversibly inhibits the P2Y12 receptor on platelets.[6][7][8]

-

digraph "Clopidogrel Metabolic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

clopidogrel [label="Clopidogrel (Prodrug)"];

inactive_metabolite [label="Inactive Carboxylic Acid\nMetabolite"];

oxo_clopidogrel [label="2-oxo-clopidogrel\n(Intermediate)"];

active_metabolite [label="Active Thiol Metabolite\n(cis-isomer)"];

p2y12 [label="P2Y12 Receptor Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

clopidogrel -> inactive_metabolite [label="~85%\n(Esterases, e.g., CES1)"];

clopidogrel -> oxo_clopidogrel [label="~15%\n(CYP2C19, CYP1A2, CYP2B6)"];

oxo_clopidogrel -> active_metabolite [label="(CYP3A4, CYP2B6, CYP2C19, CYP2C9)"];

active_metabolite -> p2y12;

}

Figure 2: Experimental workflow for the formation and analysis of the this compound.

Experimental Protocols

The following sections outline the typical experimental procedures for the stabilization and quantification of the clopidogrel active metabolite through derivatization.

Materials and Reagents

-

Clopidogrel active metabolite reference standard

-

2-bromo-3'-methoxyacetophenone (BMAP/MPB)

-

Internal Standard (e.g., an analog of the derivatized active metabolite or ticlopidine)[4][9]

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C2 disk plate)[4]

Sample Collection and Derivatization

To ensure the stability of the active metabolite, derivatization is performed immediately upon blood collection.[2][9]

-

Prepare blood collection tubes (e.g., EDTA tubes) by adding a solution of 2-bromo-3'-methoxyacetophenone in acetonitrile. A typical procedure involves adding 30 µL of 500 mM MPB in acetonitrile to the collection tube.[2]

-

Collect the blood sample directly into the prepared tube.

-

Gently mix the blood with the derivatizing agent.

-

Centrifuge the sample to separate the plasma.

-

The resulting plasma, containing the now stable this compound, can be stored at -80°C for extended periods (e.g., up to 4 months) before analysis.[4][5]

Sample Preparation for LC-MS/MS Analysis

-

Thaw the plasma samples.

-

Add the internal standard solution to the plasma samples.

-

Perform protein precipitation by adding a solvent such as ice-cold acetonitrile.[2]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner extracts, perform solid-phase extraction (SPE).[4] Condition the SPE cartridges, load the plasma sample, wash with an appropriate solvent, and elute the analytes.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Quantitative Data

The derivatization method followed by LC-MS/MS analysis has been validated in several studies, demonstrating its suitability for the quantitative determination of the clopidogrel active metabolite. Key validation parameters are summarized in the tables below.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Result Reference Calibration Curve Range 0.5 to 250 ng/mL [4][5] 0.1 to 150 ng/mL [2][9] 0.5 to 100 ng/mL [7] Linearity (r²) > 0.99 [7][9] Intra-assay Accuracy within 12% RE [4] < ±12% DEV [2][9] Inter-assay Accuracy within 12% RE [4] < ±12% DEV [2][9] Intra-assay Precision < 6% CV [4] < ±6% CV [2][9] Inter-assay Precision < 6% CV [4] < ±6% CV [2][9]

RE: Relative Error; DEV: Deviation; CV: Coefficient of Variation

Table 2: Stability of the Derivatized Active Metabolite (CAM-D)

Condition Duration Stability Reference Room Temperature 1 week Stable [1] -80°C 4 months Stable [4][5] -80°C 9 months Stable [1]

Conclusion

The formation of the this compound is a critical analytical enabler, allowing for the accurate and reproducible quantification of the unstable active metabolite of clopidogrel. This technical guide has elucidated the metabolic activation pathway of clopidogrel and detailed the ex vivo derivatization mechanism. The provided experimental protocols and quantitative data underscore the robustness of this method, which is indispensable for pharmacokinetic and pharmacodynamic studies in the development and clinical application of clopidogrel and related compounds. This understanding is vital for researchers and scientists working to unravel the complexities of drug metabolism and its impact on therapeutic outcomes.

References

- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - The Journal of Organic Chemistry - Figshare [figshare.com]

- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TargetMol [targetmol.com]

- 7. jbr-pub.org.cn [jbr-pub.org.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of cis-Clopidogrel-MP Derivative in Unraveling Clopidogrel's Metabolic Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the cis-clopidogrel-MP derivative in the comprehensive study of clopidogrel (B1663587) metabolism. Clopidogrel, a cornerstone antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect. The inherent instability of its active thiol metabolite has historically posed significant analytical challenges. The advent of derivatization techniques, particularly the formation of the stable this compound, has revolutionized the ability to accurately quantify this crucial metabolite, thereby providing deeper insights into clopidogrel's pharmacokinetics and pharmacodynamics. This guide delves into the metabolic pathways of clopidogrel, presents detailed experimental protocols for the analysis of its metabolites, and provides a thorough understanding of the downstream signaling events.

Clopidogrel Metabolism: A Complex Pathway to Platelet Inhibition

Clopidogrel undergoes extensive and complex metabolism following oral administration. A significant portion, approximately 85%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative (Clopidogrel Carboxylic Acid), which is the major circulating metabolite but possesses no antiplatelet activity.[1][2] The remaining 15% of the parent compound is bioactivated through a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4]

The first step involves the oxidation of the thiophene (B33073) ring of clopidogrel to form 2-oxo-clopidogrel. This reaction is catalyzed by several CYP isoenzymes, including CYP2C19, CYP1A2, and CYP2B6.[3][5] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite. This second oxidative step is also dependent on CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[3][5] The active thiol metabolite is a stereoisomer, with the H4 isomer being the pharmacologically active entity that irreversibly binds to the P2Y12 receptor on platelets.[6][7][8] Clinical studies have shown that the cis-isomers are the predominant forms found in plasma.[9]

The genetic polymorphism of CYP2C19 significantly impacts the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[10][11][12] Individuals who are poor metabolizers for CYP2C19 have a reduced capacity to activate clopidogrel, leading to lower plasma concentrations of the active metabolite and diminished platelet inhibition.[10][11][12]

The Role of this compound: Enabling Accurate Quantification

The active thiol metabolite of clopidogrel is highly unstable due to the reactive nature of its thiol group, which readily forms disulfide bonds with plasma proteins and other endogenous molecules.[8][13] This instability makes its direct measurement in biological matrices exceedingly difficult and prone to variability. To overcome this analytical hurdle, a derivatization strategy is employed.

The most widely used method involves the immediate stabilization of the active thiol metabolite in blood or plasma samples by reacting it with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB).[13][14] This reaction forms a stable thioether derivative, known as the clopidogrel active metabolite derivative (CAMD) or, more specifically, the this compound.[13][14][15] This stable derivative can then be reliably extracted and quantified using standard bioanalytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][14] The formation of the this compound is a critical step that ensures the accurate and reproducible measurement of the transient active metabolite, providing a true reflection of its systemic exposure.[8]

Quantitative Pharmacokinetic Data

The ability to accurately measure the active thiol metabolite (via its MP-derivative) has enabled detailed pharmacokinetic studies of clopidogrel. The following tables summarize key pharmacokinetic parameters for clopidogrel and its metabolites.

Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (75 mg Dose)

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUCt (ng·h/mL) |

| Clopidogrel | 2.0 | 1.4 | - |

| H3 Isomer (inactive) | 5.29 ± 5.54 | - | 7.37 ± 6.71 |

| H4 Isomer (active) | 7.13 ± 6.32 | - | 11.30 ± 9.58 |

| Carboxylic Acid Metabolite | - | - | - |

| Data from a study in patients with cardiovascular diseases.[7][8][14] |

Table 2: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (300 mg Loading Dose)

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUCt (ng·h/mL) |

| Clopidogrel | 4.5 | 1.2 | - |

| H3 Isomer (inactive) | - | - | - |

| H4 Isomer (active) | - | - | - |

| Carboxylic Acid Metabolite | - | - | - |

| Data from a study in patients with cardiovascular diseases.[7][14] |

Table 3: Impact of CYP2C19 Genotype on Clopidogrel Active Metabolite Exposure

| CYP2C19 Phenotype | Active Metabolite Exposure (AUC) |

| Extensive Metabolizers (EM) | Normal |

| Intermediate Metabolizers (IM) | Reduced |

| Poor Metabolizers (PM) | Significantly Reduced |

| Qualitative summary based on multiple sources.[10][11][12][16] |

Experimental Protocol: Quantification of Clopidogrel Active Metabolite

This section provides a detailed methodology for the stabilization and quantification of the clopidogrel active metabolite in human plasma using LC-MS/MS.

1. Blood Collection and Stabilization:

-

Collect venous blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Immediately after collection, add a solution of 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent (e.g., acetonitrile) to the blood sample to a final concentration sufficient to stabilize the active thiol metabolite.

-

Gently mix the sample and allow the derivatization reaction to proceed for a specified time at room temperature.

-

Centrifuge the sample to separate the plasma.

-

Transfer the plasma to a clean tube and store at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of the this compound).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (CAMD): m/z 504.1 -> 354.1

-

Internal Standard: Specific to the chosen standard.

-

-

4. Data Analysis:

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Quantify the concentration of the this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Downstream Signaling: P2Y12 Receptor Inhibition

The active thiol metabolite of clopidogrel exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[5][17] The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor normally triggers a signaling cascade that leads to platelet activation and aggregation.

This signaling pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[5][17] Lower cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet activation. The active metabolite of clopidogrel, by blocking the P2Y12 receptor, prevents this cascade of events, thereby maintaining high levels of phosphorylated VASP and inhibiting platelet aggregation.[5][17]

Conclusion

The development of a stabilization method using MPB to form the this compound has been a seminal advancement in the study of clopidogrel metabolism. This technique has enabled the accurate and reliable quantification of the highly labile active thiol metabolite, providing crucial data for understanding the drug's pharmacokinetic variability, the impact of genetic polymorphisms, and the overall dose-response relationship. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing our knowledge of antiplatelet therapies and personalizing treatment strategies for patients with cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and stereochemistry of the active metabolite of clopidogrel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novapublishers.com [novapublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clopidogrel Therapy and CYP2C19 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. Genetic variation of CYP2C19 affects both pharmacokinetic and pharmacodynamic responses to clopidogrel but not prasugrel in aspirin-treated patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Crucial Role of cis-Clopidogrel-MP Derivative in Unraveling Clopidogrel's Therapeutic Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a cornerstone in antiplatelet therapy, undergoes complex metabolic activation to exert its therapeutic effects. The inherent instability of its active metabolite presents significant analytical challenges. This technical guide delves into the discovery, development, and critical application of the cis-clopidogrel-MP derivative (Clopidogrel-MP-AM), a stabilized analytical standard that has been instrumental in the accurate quantification of clopidogrel's active form. This document provides a comprehensive overview of the metabolic pathway of clopidogrel, the rationale behind the development of the this compound, detailed analytical methodologies for its use, and its significance in pharmacokinetic and pharmacodynamic studies.

Introduction: The Clinical Significance of Clopidogrel and its Active Metabolite

Clopidogrel is an orally administered thienopyridine-class antiplatelet agent widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, and peripheral artery disease. As a prodrug, clopidogrel requires a two-step oxidative metabolism primarily by hepatic cytochrome P450 (CYP) enzymes to be converted into its active thiol metabolite.[1][2] This active metabolite irreversibly binds to the P2Y12 purinergic receptor on platelets, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[1][3]

The therapeutic efficacy of clopidogrel is directly dependent on the plasma concentration of its active metabolite. However, the thiol group in the active metabolite is highly reactive and unstable, making its direct quantification in biological matrices a formidable analytical challenge. To overcome this, a derivatization strategy was developed, leading to the synthesis of the stable this compound.

The Genesis of the this compound: A Solution to an Analytical Conundrum

The this compound, also known as Clopidogrel-MP-AM, is a 3'-methoxyacetophenone (B145981) derivative of the active metabolite of clopidogrel.[4][5][6] Its development was not for therapeutic purposes but as a crucial analytical tool. The derivatization process involves the alkylation of the reactive thiol group of the active metabolite with 2-bromo-3'-methoxyacetophenone, resulting in a stable and readily quantifiable compound.[6] This has enabled researchers to accurately measure the levels of the active metabolite in plasma, providing invaluable insights into the pharmacokinetics and pharmacodynamics of clopidogrel.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 1-Methyl(alphaS,3Z)-3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-1-piperidineacetate |

| Synonyms | Clopidogrel-MP-AM |

| CAS Number | 1122047-98-6 |

| Molecular Formula | C25H26ClNO6S |

| Molecular Weight | 504.0 g/mol |

Signaling Pathway of Clopidogrel's Active Metabolite

The active metabolite of clopidogrel exerts its antiplatelet effect by targeting the P2Y12 receptor, a G protein-coupled receptor (GPCR). The binding of the active metabolite to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, reduced activation of the glycoprotein (B1211001) IIb/IIIa complex, which is the final common pathway for platelet aggregation.

P2Y12 signaling pathway inhibition by clopidogrel's active metabolite.

Experimental Protocols: Quantification of Clopidogrel's Active Metabolite

The standard method for the quantification of clopidogrel's active metabolite involves derivatization followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately stabilized with a solution of 2-bromo-3'-methoxyacetophenone in acetonitrile (B52724) to prevent the degradation of the thiol-containing active metabolite.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Internal Standard: An appropriate internal standard, often a stable isotope-labeled analog of the this compound, is added to the plasma samples.

-

Protein Precipitation: Proteins are precipitated by the addition of a solvent such as acetonitrile.

-

Solid-Phase Extraction (SPE): The supernatant is further purified using a solid-phase extraction cartridge to remove interfering substances.

-

Elution and Reconstitution: The derivatized analyte and internal standard are eluted from the SPE cartridge and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the this compound and the internal standard.

Quantitative Data from Analytical Validation Studies

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [6] |

| Intra-day Precision (%RSD) | < 15% | [6] |

| Inter-day Precision (%RSD) | < 15% | [6] |

| Accuracy (%RE) | ± 15% | [6] |

| Recovery | > 85% | [6] |

Experimental Workflow and Logical Relationships

The overall process from clopidogrel administration to the quantification of its active metabolite and subsequent data analysis involves a series of interconnected steps.

Logical workflow from clopidogrel administration to clinical correlation.

Conclusion: The Indispensable Role of an Analytical Standard

The discovery and development of the this compound represent a pivotal advancement in the study of clopidogrel. While not a therapeutic agent itself, its role as a stable, quantifiable surrogate for the labile active metabolite has been indispensable. The analytical methods centered around this derivative have provided the foundation for our current understanding of clopidogrel's pharmacokinetics, including factors influencing its metabolic activation such as genetic polymorphisms in CYP enzymes, and its pharmacodynamic effects on platelet inhibition. This in-depth technical guide underscores the critical importance of robust analytical methodologies and the development of essential chemical tools in the broader landscape of drug discovery and development. The continued application of these techniques will be vital for personalizing antiplatelet therapy and optimizing clinical outcomes for patients.

References

- 1. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(Pair of Enantiomers) [lgcstandards.com]

- 6. theclinivex.com [theclinivex.com]

The Biological Significance of Derivatizing Clopidogrel's Active Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clopidogrel (B1663587), a cornerstone in antiplatelet therapy, is a prodrug that requires hepatic bioactivation to exert its therapeutic effect. Its active metabolite (AM), a reactive thiol derivative, irreversibly antagonizes the P2Y12 receptor on platelets, a key step in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. However, the inherent instability and variable formation of the clopidogrel AM have spurred the development of numerous derivatives and analogs. This technical guide delves into the biological significance of these derivatizations, offering a comprehensive overview of their enhanced pharmacological properties, the experimental protocols for their synthesis and evaluation, and the underlying signaling pathways.

Overcoming the Limitations of Clopidogrel's Active Metabolite

The derivatization of clopidogrel's active metabolite has been primarily driven by the need to address several key limitations of the parent drug:

-

Metabolic Variability: The conversion of clopidogrel to its AM is a two-step process mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in the generation of the AM, resulting in "clopidogrel resistance" and suboptimal antiplatelet effects in a substantial portion of the population.[1]

-

Slow Onset of Action: The multi-step metabolic activation contributes to a delayed onset of the antiplatelet effect, which can be a critical drawback in acute coronary syndromes (ACS) where rapid inhibition of platelet aggregation is required.

-

Irreversible Inhibition: The irreversible binding of the clopidogrel AM to the P2Y12 receptor means that its antiplatelet effect persists for the lifespan of the platelet (7-10 days).[1] While this ensures sustained inhibition, it can be a liability in patients requiring urgent surgery, as it increases the risk of bleeding.

-

Instability of the Active Metabolite: The clopidogrel AM is chemically unstable, making it challenging to synthesize, store, and use for in vitro studies.[2] This has necessitated the development of stable derivatives for analytical and research purposes.

Key Derivatives and Their Biological Significance

To address the shortcomings of clopidogrel, researchers have developed a new generation of P2Y12 inhibitors with improved pharmacokinetic and pharmacodynamic profiles. These include next-generation thienopyridines and non-thienopyridine direct-acting antagonists.

Thienopyridine Derivatives: Enhancing Metabolic Activation

Prasugrel (B1678051): A third-generation thienopyridine, prasugrel is also a prodrug but undergoes a more efficient and less CYP2C19-dependent activation process.[3] Its activation involves a rapid hydrolysis by esterases to an intermediate thiolactone, followed by a single CYP-dependent oxidation to its active metabolite.[4] This results in a faster onset of action and more potent and consistent platelet inhibition compared to clopidogrel.[3][5]

Vicagrel (B8093363): This novel clopidogrel analog is designed to bypass the initial CYP2C19-mediated oxidation step.[6][7] Vicagrel is hydrolyzed by esterases to form 2-oxo-clopidogrel, the same intermediate in clopidogrel's activation pathway, which is then converted to the active metabolite.[6][7] This modification is intended to reduce the impact of CYP2C19 genetic polymorphisms and provide a more predictable antiplatelet response.[6]

Deuterated Clopidogrel Analogs: Selective deuteration at metabolically labile sites of the clopidogrel molecule has been explored to alter its pharmacokinetic properties. By replacing hydrogen atoms with deuterium, the C-D bond is stronger than the C-H bond, which can slow down metabolic processes at that position. This strategy aims to reduce the rate of inactivation by hydrolysis and shift the metabolism towards the desired bioactivation pathway, potentially leading to higher levels of the active metabolite and enhanced antiplatelet activity.

Non-Thienopyridine P2Y12 Inhibitors: A Shift to Reversible Binding

Ticagrelor (B1683153): A member of the cyclopentyl-triazolopyrimidine (CPTP) class, ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist. Unlike thienopyridines, it does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site.[1] This reversible binding leads to a faster onset and offset of action, offering a key advantage in managing bleeding risk.

Cangrelor (B105443): An intravenous, direct-acting, and reversible P2Y12 inhibitor, cangrelor has a very rapid onset and offset of action, making it suitable for acute settings such as during percutaneous coronary intervention (PCI).

Selatogrel: A novel, subcutaneously administered, reversible P2Y12 inhibitor, selatogrel is being developed for the early treatment of suspected acute myocardial infarction.[3][8] Its subcutaneous route allows for rapid absorption and a fast onset of platelet inhibition.[8]

Quantitative Comparison of P2Y12 Inhibitors

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of clopidogrel and its derivatives.

| Drug | Class | Mechanism of Action | Prodrug? | Tmax (Active Metabolite) | Bioavailability | IC50 (ADP-induced Platelet Aggregation) |

| Clopidogrel | Thienopyridine | Irreversible P2Y12 Antagonist | Yes | ~1-2 hours | Low and variable | ~1.8 µM[2] |

| Prasugrel | Thienopyridine | Irreversible P2Y12 Antagonist | Yes | ~0.5 hours | >79% | More potent than clopidogrel |

| Ticagrelor | Cyclopentyl-triazolopyrimidine | Reversible P2Y12 Antagonist | No | ~1.5 hours | ~36% | Ki = 4.3 nM (vs. [33P]2MeS-ADP)[9] |

| Vicagrel | Thienopyridine | Irreversible P2Y12 Antagonist | Yes | Not specified | Higher than clopidogrel | More potent than clopidogrel at equivalent doses[7] |

| Selatogrel | 2-phenylpyrimidine-4-carboxamide | Reversible P2Y12 Antagonist | No | Rapid (subcutaneous) | Not applicable | 7.9 nM[10] |

Experimental Protocols

General Synthesis of Vicagrel

The synthesis of Vicagrel can be achieved through a multi-step process involving the preparation of key intermediates. The following is a general outline based on patent literature.[11]

Step 1: Synthesis of Racemic 2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetic acid methyl ester

-

React a racemic mixture of methyl 2-bromo-2-(2-chlorophenyl)acetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work up the reaction mixture by filtering the inorganic salts and concentrating the filtrate under reduced pressure to obtain the crude racemic product.

Step 2: Chiral Resolution

-

Dissolve the racemic product in a suitable solvent (e.g., ethanol).

-

Add a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid.

-

Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize.

-

Isolate the crystals by filtration.

-

Treat the diastereomeric salt with a base (e.g., sodium bicarbonate) to liberate the free (S)-enantiomer.

-

Extract the (S)-enantiomer with an organic solvent (e.g., ethyl acetate) and concentrate to yield the purified product.

Step 3: Acetylation to Yield Vicagrel

-

Dissolve the purified (S)-enantiomer in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Add acetic anhydride (B1165640) or acetyl chloride at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature until completion as monitored by TLC.

-

Quench the reaction with water or a mild aqueous base.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain Vicagrel.

-

The final product can be further purified by crystallization.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and the effect of antiplatelet agents.[2]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant using a 21-gauge or larger needle to minimize platelet activation. The first few milliliters of blood should be discarded.

-

PRP and Platelet-Poor Plasma (PPP) Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.

-

Assay Performance:

-

Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer at 37°C and allow it to equilibrate.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined and compared between control and drug-treated samples.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the activity of the P2Y12 receptor signaling pathway.[1]

Principle: VASP is an intracellular protein that is phosphorylated in response to the activation of the cyclic AMP (cAMP) pathway. The P2Y12 receptor is a Gi-coupled receptor, and its activation by ADP inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors block this effect, resulting in higher levels of phosphorylated VASP.

Procedure (using a commercial flow cytometry kit):

-

Blood Collection: Collect whole blood into citrate tubes.

-

Incubation:

-

In one tube, incubate a small volume of whole blood with prostaglandin (B15479496) E1 (PGE1), which stimulates cAMP production and VASP phosphorylation.

-

In a second tube, incubate whole blood with both PGE1 and ADP.

-

-

Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize the platelet membrane with a permeabilizing agent.

-

Staining: Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP to both tubes and incubate.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population in each tube.

-

Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI of the samples with and without ADP. A higher PRI indicates lower P2Y12 inhibition.

Signaling Pathways and Experimental Workflows

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the points of inhibition by clopidogrel's active metabolite and its derivatives.

Caption: P2Y12 receptor signaling cascade and site of inhibition.

Experimental Workflow for Screening P2Y12 Inhibitors

The following diagram outlines a typical workflow for the in vitro screening and evaluation of novel P2Y12 inhibitors.

Caption: Workflow for the discovery of novel P2Y12 inhibitors.

Conclusion

The derivatization of clopidogrel's active metabolite has led to significant advancements in antiplatelet therapy. By addressing the limitations of clopidogrel, including its variable metabolic activation, slow onset of action, and irreversible inhibition, newer agents offer improved efficacy, safety, and predictability. The development of both next-generation thienopyridines and direct-acting, reversible P2Y12 inhibitors provides clinicians with a broader armamentarium to tailor antiplatelet therapy to individual patient needs. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working to further innovate in this critical therapeutic area.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brd.nci.nih.gov [brd.nci.nih.gov]

- 5. Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]

- 7. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meded101.com [meded101.com]

- 9. WO2014040498A1 - Method for preparing vicagrel - Google Patents [patents.google.com]

- 10. CN103664990A - Preparation method of Vicagrel - Google Patents [patents.google.com]

- 11. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The cis-Clopidogrel-MP Derivative: A Technical Guide to its Pharmacokinetic Relevance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) is a widely prescribed oral antiplatelet agent that plays a crucial role in the prevention of atherothrombotic events. It is a prodrug that requires hepatic biotransformation to its active metabolite, which irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, thereby inhibiting platelet activation and aggregation. The formation of this active metabolite is a complex, two-step oxidative process mediated by cytochrome P450 (CYP) enzymes. The active metabolite is a highly reactive and unstable thiol derivative, presenting significant challenges for its quantitative analysis in biological matrices.

To overcome this instability, a derivatization strategy is employed using 2-bromo-3'-methoxyacetophenone (MPB). This reagent rapidly and specifically reacts with the thiol group of the active metabolite to form a stable derivative, the cis-Clopidogrel-MP derivative. This derivatization is critical for accurate and reproducible quantification of the active metabolite in pharmacokinetic studies. Of the potential stereoisomers, the cis-isomers, particularly the H4 isomer, are the pharmacologically active forms found in clinical samples.[1] This technical guide provides an in-depth overview of the pharmacokinetics of the this compound, detailed experimental protocols for its analysis, and visualizations of the relevant biological pathways.

Pharmacokinetics of the cis-Clopidogrel Active Metabolite

The pharmacokinetic profile of clopidogrel's active metabolite is characterized by rapid formation and elimination. Due to its instability, pharmacokinetic parameters are determined by measuring its stable MPB derivative. The tables below summarize key pharmacokinetic parameters of the cis-clopidogrel active metabolite (H4 isomer) following oral administration of clopidogrel in different populations.

Table 1: Pharmacokinetic Parameters of the Active Metabolite (H4 Isomer) after a Single 75 mg Dose of Clopidogrel in Patients with Cardiovascular Diseases [2]

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 7.13 (± 6.32) |

| AUCt (ng·h/mL) | 11.30 (± 9.58) |

Table 2: Pharmacokinetic Parameters of the Active Metabolite (H4 Isomer) after a Single 300 mg Loading Dose of Clopidogrel in Patients with Cardiovascular Diseases [3]

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | Not explicitly stated in snippet |

| Tmax (h) | 1.2 |

| AUCt (ng·h/mL) | Not explicitly stated in snippet |

Table 3: Pharmacokinetic Parameters of Clopidogrel and its Metabolites in Healthy Volunteers vs. Patients with Cardiovascular Diseases (75 mg dose) [3]

| Analyte | Population | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Median) |

| Clopidogrel | Patients | 2.0 (± not specified) | 1.4 |

| Active Metabolite (H4) | Patients | 7.13 (± 6.32) | Not specified |

| Clopidogrel | Healthy Volunteers | 0.9 - 4.4 | Not specified |

Experimental Protocols

The accurate quantification of the cis-clopidogrel active metabolite is paramount for pharmacokinetic and pharmacodynamic studies. The following protocols are based on established liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[4][5][6]

Blood Sample Collection and Stabilization

Objective: To collect blood samples and immediately stabilize the highly reactive thiol group of the active metabolite.

Materials:

-

Blood collection tubes containing K2EDTA as an anticoagulant.

-

2-bromo-3'-methoxyacetophenone (MPB) solution (500 mM in acetonitrile).

Protocol:

-

Pre-treat the K2EDTA blood collection tubes with 30 µL of 500 mM MPB solution in acetonitrile (B52724) per 1 mL of blood to be collected.[4]

-

Draw blood directly into the pre-treated tubes.

-

Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and the derivatizing agent.

-

Place the tubes immediately on wet ice.

-

Centrifuge the blood samples at 1,620 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.

-

Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract the derivatized active metabolite from the plasma matrix and prepare it for injection into the LC-MS/MS system.

Materials:

-

Frozen plasma samples containing the this compound.

-

Internal Standard (IS) solution (e.g., ticlopidine (B1205844) or a stable isotope-labeled analog of the derivatized metabolite).

-

Ice-cold acetonitrile.

-

Microcentrifuge tubes.

Protocol:

-

Thaw the frozen plasma samples on wet ice.

-

Vortex-mix the thawed samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 50 µL of the plasma sample with 500 µL of ice-cold acetonitrile containing the internal standard at a known concentration (e.g., 15 ng/mL ticlopidine).[4]

-

Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge the mixture at 13,200 rpm for 10 minutes.[4]

-

Carefully transfer the clear supernatant to a clean tube or a well of a 96-well plate for analysis.

LC-MS/MS Analysis

Objective: To separate the this compound from other plasma components and quantify it using tandem mass spectrometry.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example): [4]

-

Column: Waters Acquity UPLC™ BEH C18, sub-2µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from interferences.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example): [5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (CAMD): m/z 504.0 → 354.0

-

Internal Standard (Ticlopidine): m/z 264.1 → 125.1

-

-

Collision Energy and other MS parameters: Optimized for maximum sensitivity and specificity for each analyte.

Mandatory Visualizations

Metabolic Pathway of Clopidogrel

Caption: Metabolic activation pathway of Clopidogrel.

Experimental Workflow for this compound Analysis

Caption: Analytical workflow for quantifying the this compound.

P2Y12 Receptor Signaling Pathway Inhibition

Caption: Inhibition of the P2Y12 signaling pathway by Clopidogrel's active metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of cis-Clopidogrel-MP Derivative from Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) is a prodrug that requires in vivo biotransformation to its active thiol metabolite to exert its antiplatelet effect. This active metabolite is highly unstable in vitro, readily forming disulfide-bridged dimers or binding to plasma proteins, which complicates its quantification and isolation. To overcome this instability, the thiol group can be alkylated immediately after blood collection to form a stable derivative. This protocol details a method for the synthesis and purification of the cis-Clopidogrel-MP derivative, a stable analog formed by the reaction of the active metabolite with 2-bromo-3'-methoxyacetophenone (MPB).

The procedure involves the immediate derivatization of the active metabolite in plasma, followed by protein precipitation, liquid-liquid extraction, and purification using preparative high-performance liquid chromatography (HPLC). This protocol is designed to yield a purified sample of the this compound suitable for use as a reference standard or for further characterization studies.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Human Plasma (with anticoagulant, e.g., EDTA) | Commercial Source | Biological Grade |

| 2-bromo-3'-methoxyacetophenone (MPB) | Sigma-Aldrich | ≥98% |

| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |

| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | ≥99.8% |

| Formic Acid | Thermo Scientific | LC-MS Grade |

| Water, Deionized | In-house | Type I |

| Internal Standard (IS) (e.g., Ticlopidine) | Toronto Research Chemicals | ≥98% |

Experimental Protocols

Derivatization of Clopidogrel Active Metabolite in Plasma

This step is critical and must be performed immediately upon obtaining the plasma sample to ensure the stabilization of the active thiol metabolite.

-

Preparation of Derivatizing Agent Solution: Prepare a 500 mM solution of 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile.

-

Plasma Collection and Derivatization: For each 1 mL of fresh human plasma, add 25 µL of the 500 mM MPB solution.

-

Incubation: Vortex the mixture gently for 1 minute and let it stand at room temperature for 15 minutes to ensure complete derivatization.

Protein Precipitation

This step removes the majority of plasma proteins, which can interfere with subsequent extraction and purification steps.

-

Addition of Acetonitrile: To the 1.025 mL of derivatized plasma, add 3 mL of ice-cold acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the this compound.

Liquid-Liquid Extraction

This step further purifies the derivative by extracting it into an organic solvent.

-

Solvent Addition: Transfer the supernatant to a larger centrifuge tube and add 5 mL of methyl tert-butyl ether (MTBE).

-

Extraction: Vortex the mixture for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Organic Phase Collection: Carefully collect the upper organic phase (MTBE) containing the derivative.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

Preparative HPLC Purification

The final purification of the this compound is achieved by preparative HPLC.

-

Reconstitution: Reconstitute the dried extract in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

HPLC System:

-

Column: A suitable preparative C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and deionized water with 0.1% formic acid. The gradient should be optimized based on analytical scale separations.

-

Flow Rate: Appropriate for the preparative column, typically in the range of 4-10 mL/min.

-

Detection: UV detection at a wavelength determined from the UV spectrum of the derivative (typically around 240 nm).

-

-

Injection and Fraction Collection: Inject the reconstituted sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS/MS.

-

Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from analytical studies, which can be used as a reference for the expected outcomes of the synthesis protocol.

| Parameter | Value | Reference |

| Derivatization Efficiency | >90% | [1][2] |

| Extraction Recovery (LLE) | 85-95% | [3] |

| Typical Plasma Concentration of Derivatized Active Metabolite (after 75 mg dose) | 0.5 - 20 ng/mL | [4][5] |

| Limit of Quantification (LOQ) in Analytical Methods | 0.05 - 0.5 ng/mL | [1][4] |

Visualizations

Signaling Pathway of Clopidogrel Activation and Derivatization

Caption: Metabolic activation of clopidogrel and subsequent stabilization by derivatization.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. High Purity Preparative Purification Enabled by UV/MS Trigger on LC-MS System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Quantitative Analysis of cis-Clopidogrel-MP Derivative in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Clopidogrel (B1663587) is an antiplatelet pro-drug that requires hepatic metabolism to its active thiol metabolite to exert its therapeutic effect. This active metabolite is unstable and readily forms disulfide bridges. For accurate quantification in biological matrices, derivatization is necessary to form a stable product. This application note describes a robust and sensitive LC-MS/MS method for the quantification of the cis-clopidogrel-MP derivative in human plasma. The active thiol metabolite is stabilized by derivatization with 2-bromo-3'-methoxyacetophenone (MPB), and the resulting stable derivative is then extracted and analyzed.

Principle

The unstable active thiol metabolite of clopidogrel is stabilized immediately upon blood collection by derivatization with MPB. The resulting stable this compound is then extracted from the plasma using protein precipitation. The analyte is separated from endogenous plasma components using reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard.

Metabolic Pathway of Clopidogrel

Clopidogrel undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 enzymes, to form its active thiol metabolite. A significant portion of the parent drug is also hydrolyzed by esterases to an inactive carboxylic acid metabolite.

Figure 1. Metabolic pathway of clopidogrel and derivatization of its active metabolite.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

2-bromo-3'-methoxyacetophenone (MPB)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Human plasma (K2EDTA)

Equipment

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

Sample Collection and Stabilization

-

Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.

-

Immediately after collection, add a solution of MPB in acetonitrile to the whole blood to achieve a final concentration sufficient to stabilize the active metabolite.

-

Gently mix the sample and centrifuge to separate the plasma.

-

Transfer the plasma to a clean tube and store at -80°C until analysis.

Standard and Quality Control Sample Preparation

-

Prepare stock solutions of the this compound and the internal standard in methanol.

-

Prepare working solutions by serially diluting the stock solutions.

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.

Sample Preparation and Extraction

Figure 2. Sample preparation workflow for plasma samples.

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As required for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 1. MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 504.1 | 354.1 | 25 |

| Internal Standard (d3) | 507.1 | 357.1 | 25 |

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 2. Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 150 | 0.1 | >0.99 |

Table 3. Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| Medium | 50 | < 8 | 97 - 103 | < 8 | 97 - 103 |

| High | 120 | < 8 | 98 - 102 | < 8 | 98 - 102 |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative determination of the this compound in human plasma. The method is sensitive, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings. The immediate derivatization of the unstable active thiol metabolite is critical for obtaining reliable quantitative data.

Application Notes & Protocols: Utilization of cis-Clopidogrel-MP Derivative as an Internal Standard for the Bioanalysis of Clopidogrel's Active Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clopidogrel (B1663587) is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to form its active thiol metabolite (CAM). This active metabolite is responsible for the drug's antiplatelet activity through the irreversible inhibition of the P2Y12 receptor. However, the inherent instability of the thiol group in CAM presents a significant challenge for its accurate quantification in biological matrices. The thiol group is prone to oxidation and the formation of disulfide bonds with other molecules. To overcome this, a derivatization step is employed to stabilize the active metabolite immediately after blood collection. This is commonly achieved by using 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable thioether derivative, often referred to as clopidogrel active metabolite derivative (CAMD) or cis-Clopidogrel-MP derivative.[1][2][3][4] An analog of this derivative is often used as an internal standard (IS) to ensure the accuracy and precision of the analytical method.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quantitative analysis of clopidogrel's active metabolite in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clopidogrel Metabolism and Derivatization Pathway

Clopidogrel undergoes extensive metabolism in the liver. A significant portion, around 85%, is hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite. The remaining portion is metabolized in a two-step process by cytochrome P450 enzymes to form the active thiol metabolite.[6][7] This active metabolite is then stabilized through derivatization with 2-bromo-3'-methoxyacetophenone (MPB) to form the this compound (CAMD).[1][4]

Experimental Protocols

The following protocols are compiled from various validated methods for the analysis of clopidogrel's active metabolite.

Blood Sample Collection and Stabilization

Immediate stabilization of the active metabolite is critical for accurate quantification.

Materials:

-

Vacutainer tubes containing K2EDTA.

-

2-bromo-3'-methoxyacetophenone (MPB) solution (50 mM in acetonitrile).

-

500 mM EDTA solution in water.

Procedure:

-

Prepare stabilization tubes by adding 10 µL of 50 mM MPB solution and 20 µL of 500 mM EDTA solution into a 2 mL polypropylene (B1209903) tube for each 1 mL of whole blood to be collected.[8]

-

Collect whole blood directly into the prepared stabilization tubes.

-

Gently invert the tubes several times to ensure thorough mixing.

-

Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis.

Sample Preparation (Protein Precipitation)

This is a common and rapid method for extracting the analyte and internal standard from plasma.

Materials:

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of CAMD in acetonitrile).

-

Microcentrifuge tubes.

Procedure:

-

Thaw the plasma samples on ice.

-

In a microcentrifuge tube, add 250 µL of plasma.

-

Spike with 25 µL of the internal standard solution.[9]

-

Add 450 µL of acetonitrile to precipitate the plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of the this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Typical MRM Transitions:

-

This compound (CAMD): m/z 504.0 → 354.0[2]

-

Internal Standard (IS): The specific transition will depend on the IS used. For example, a deuterated analog would have a slightly higher m/z.

-

Quantitative Data Summary

The following tables summarize the validation parameters from published methods for the quantification of the derivatized active metabolite of clopidogrel.

Table 1: Linearity of Calibration Curves

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| CAMD | 0.5 - 100.0 | > 0.99 | [2] |

| CAMD | 0.5 - 250 | Not specified, but good linearity reported | [5] |

| CAMD | 0.1 - 150 | > 0.99 | [10] |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) | Reference |

| CAMD | Not specified | < 6 | < 6 | < ±12 | [10] |

| MP-H4 | Not specified | ≤ 19.9 | ≤ 19.9 | ≤ 16 | [9] |

| MP-AM | Not specified | < 6 | < 6 | < 12 | [5] |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) | Reference |

| MP-AM | 85 - 105 | 102 - 121 | [5] |

| CAMD | Not explicitly stated, but method validated | No significant matrix effect observed | [2] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of clopidogrel's active metabolite using the derivatization method.

Conclusion

The use of the this compound as a stable analog for the quantification of clopidogrel's active metabolite is a robust and reliable approach. The immediate derivatization of the unstable thiol group ensures sample integrity and allows for accurate and reproducible results in pharmacokinetic and bioequivalence studies. The protocols and data presented here provide a solid foundation for researchers and scientists working on the bioanalysis of clopidogrel.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advion.com [advion.com]

- 4. jbr-pub.org.cn [jbr-pub.org.cn]

- 5. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for the Determination of cis-Clopidogrel-MP Derivative in Human Plasma

Application Note and Protocols